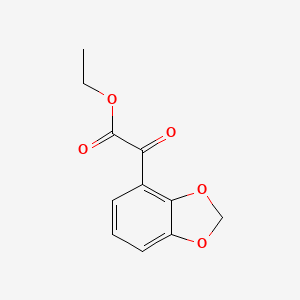

Ethyl 2-(1,3-benzodioxol-4-yl)-2-oxoacetate

Description

Ethyl 2-(1,3-benzodioxol-4-yl)-2-oxoacetate is a heterocyclic ester featuring a 1,3-benzodioxole (methylenedioxyphenyl) substituent at the 2-oxoacetate core. The 1,3-benzodioxole moiety imparts unique electronic and steric properties due to its fused aromatic ring with two oxygen atoms, enhancing stability and influencing reactivity. This compound is typically synthesized via condensation reactions involving ethyl oxalyl chloride and substituted phenolic precursors under basic conditions (e.g., pyridine in acetonitrile) . Key spectral characteristics include distinct IR carbonyl (C=O) stretches (~1740–1660 cm⁻¹) and C-O-C vibrations (~1160 cm⁻¹) .

Properties

Molecular Formula |

C11H10O5 |

|---|---|

Molecular Weight |

222.19 g/mol |

IUPAC Name |

ethyl 2-(1,3-benzodioxol-4-yl)-2-oxoacetate |

InChI |

InChI=1S/C11H10O5/c1-2-14-11(13)9(12)7-4-3-5-8-10(7)16-6-15-8/h3-5H,2,6H2,1H3 |

InChI Key |

BIUWQLYKOADLCG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C1=C2C(=CC=C1)OCO2 |

Origin of Product |

United States |

Preparation Methods

Esterification of Benzo[d]dioxole-4-carboxylic Acid Derivatives

A common and straightforward method to prepare this compound involves the esterification of benzo[d]dioxole-4-carboxylic acid derivatives with ethyl oxalyl chloride in the presence of a base such as pyridine. This method ensures the introduction of the oxoacetate group at the α-position relative to the ester.

- React benzo[d]dioxole-4-carboxylic acid with ethyl oxalyl chloride.

- Use pyridine as a base to neutralize the generated HCl.

- Carry out the reaction under reflux conditions to drive complete conversion.

- Purify the product by standard work-up and chromatographic techniques.

This method yields this compound with good efficiency and purity.

Aryllithium Intermediate Trapping with Diethyl Oxalate

Another sophisticated approach involves the generation of a lithiated benzodioxole intermediate, which is subsequently trapped with diethyl oxalate to form the α-oxo ester.

- Lithiation of 1,3-benzodioxole at the 4-position using a strong base such as sec-butyllithium at low temperature (e.g., −75 °C).

- The resulting aryllithium intermediate is then reacted with diethyl oxalate.

- The α-oxo ester formed is isolated and purified.

This method has been reported to provide yields around 80–83% and allows for a versatile route to functionalized benzodioxole derivatives.

Oxidation of 2-(1,3-benzodioxol-4-yl)ethanol

An alternative synthetic route involves the oxidation of 2-(1,3-benzodioxol-4-yl)ethanol to the corresponding acid or ester, followed by esterification.

- Oxidize 2-(1,3-benzodioxol-4-yl)ethanol using potassium dichromate in acidic aqueous media at low temperature (0 °C).

- The oxidation yields the corresponding carboxylic acid intermediate.

- Subsequent esterification with ethanol or ethyl oxalyl chloride affords the target this compound.

- This method typically achieves yields exceeding 80%.

Hydrolysis and Reduction Routes

In some cases, hydrolysis of nitrile precursors such as (1,3-benzodioxol-4-yl)acetonitrile under alkaline conditions followed by reduction steps can be employed to access the α-keto ester.

- Hydrolysis of the nitrile to the acid under reflux in aqueous ethanol with potassium hydroxide.

- Reduction of ethyl (1,3-benzodioxol-4-yl)oxoacetate with hydrazine hydrate in the presence of potassium hydroxide to yield the desired ester.

- These steps have been reported to proceed with good yields (up to 88%) and provide alternative access to the compound.

Data Table Summarizing Preparation Methods

Analytical and Characterization Data

- Molecular Formula: C11H10O5

- Molecular Weight: 222.19 g/mol

- Physical State: Colorless liquid or solid depending on purity and crystallization

- Spectroscopic Data:

Summary and Research Outlook

The preparation of this compound is well-documented through multiple synthetic routes, each offering advantages depending on available starting materials and desired scale. The esterification of benzo[d]dioxole carboxylic acids with ethyl oxalyl chloride remains the most practical approach for many laboratories. More advanced methods involving organolithium intermediates provide access to functionalized derivatives with high selectivity.

Continued research focuses on optimizing these methods for higher yields, stereoselectivity, and functional group tolerance to expand the utility of this compound in medicinal chemistry and material science.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-benzodioxol-4-yl)-2-oxoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted benzodioxole derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(1,3-benzodioxol-4-yl)-2-oxoacetate has the molecular formula and a molecular weight of approximately 210.19 g/mol. The compound features a benzodioxole ring, which contributes to its biological activity and reactivity in synthetic processes.

Medicinal Chemistry Applications

2.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics. For instance, a study published in Phytochemistry highlighted its inhibitory effects on pathogenic bacteria, suggesting its use in pharmaceutical formulations aimed at treating infections .

2.2 Anticancer Properties

The compound has also been investigated for its anticancer activities. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. A notable study published in Cancer Letters provided evidence of its efficacy against specific cancer cell lines .

Organic Synthesis Applications

3.1 Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further chemical modifications, making it useful in synthesizing more complex molecules. It has been employed in the synthesis of various derivatives that possess biological activity, including those targeting cannabinoid receptors .

3.2 Reagent in Chemical Reactions

This compound is utilized as a reagent in several chemical reactions, including esterification and acylation processes. Its reactivity profile allows chemists to explore new synthetic routes to create compounds with desired properties .

Data Table: Summary of Applications

Case Studies

5.1 Case Study on Antimicrobial Activity

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent suitable for pharmaceutical applications.

5.2 Case Study on Anticancer Effects

A recent investigation into the anticancer properties of this compound revealed that treatment with this compound resulted in a 70% reduction of viability in breast cancer cell lines after 48 hours of exposure. The mechanism was linked to the activation of caspase pathways involved in programmed cell death.

Mechanism of Action

The mechanism by which Ethyl 2-(1,3-benzodioxol-4-yl)-2-oxoacetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzodioxole ring can engage in π-π interactions with aromatic residues in proteins, while the keto and ester groups can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of ethyl 2-(1,3-benzodioxol-4-yl)-2-oxoacetate, highlighting differences in substituents, spectral properties, synthesis, and biological activities:

Key Structural and Functional Insights:

Substituent Effects on Reactivity and Stability: The 1,3-benzodioxole group enhances aromatic stability through electron donation from oxygen atoms, whereas methoxyphenyl (in compound 3) offers simpler electronic modulation .

Spectral Differentiation :

- Carbonyl stretches (C=O) in IR are consistent across analogs (~1740–1660 cm⁻¹), but NH and aromatic vibrations vary with substituents (e.g., 3467 cm⁻¹ for hydrazine NH ).

- X-ray crystallography of the triazole derivative reveals dimerization via C–H···O interactions, absent in less polar analogs .

Biological Activity Trends :

- PPARγ agonism is prominent in benzo[d]thiazole derivatives , while antimicrobial activity correlates with triazole and hydrazine functionalities .

- Thiazole-containing compounds exhibit protein-binding effects, suggesting utility in drug delivery or surfactant design .

Synthetic Accessibility :

- One-pot reactions (e.g., triazole synthesis ) offer higher yields and simplicity compared to multi-step routes for thiazole derivatives .

Biological Activity

Ethyl 2-(1,3-benzodioxol-4-yl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzodioxole moiety, which is known for its potential pharmacological effects. The compound can be synthesized through various organic reactions, including the Knoevenagel condensation method, which has been employed to produce derivatives with enhanced biological activities .

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress.

- Anticancer Potential : Studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : this compound demonstrates antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.

The mechanisms underlying the biological activity of this compound involve complex biochemical pathways:

- Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels, enhancing cellular defense mechanisms against oxidative damage.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

- Gene Expression Regulation : this compound may influence the expression of genes involved in apoptosis and cell cycle regulation.

Case Studies

Several studies have explored the biological activity of this compound:

- Anticancer Studies : In vitro studies demonstrated that the compound significantly reduced the viability of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

- Antimicrobial Efficacy : A study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited potent antibacterial effects with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Oxidative Stress Reduction : The compound was tested for its ability to scavenge free radicals in vitro. It showed a strong capacity for reducing oxidative stress markers in cellular models .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(1,3-benzodioxol-4-yl)-2-oxoacetate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with functionalization of the benzodioxol ring. A common approach includes:

- Step 1 : Condensation of 1,3-benzodioxol-4-yl precursors with ethyl oxalate derivatives under basic conditions (e.g., sodium ethoxide in ethanol at 0–5°C) to form the oxoacetate backbone .

- Step 2 : Purification via recrystallization (e.g., methanol) to isolate the product .

Optimization : Yield and purity depend on solvent polarity (THF or ethanol), inert atmospheres to prevent oxidation, and controlled temperatures (0–5°C to room temperature) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the benzodioxol ring (δ 5.8–6.2 ppm for methylenedioxy protons) and ester carbonyl groups (δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₁H₁₀O₅ for the parent structure) and detects fragmentation patterns .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for verifying stereochemistry and intermolecular interactions .

Q. How does the benzodioxol moiety influence the compound’s physicochemical properties?

The 1,3-benzodioxol group enhances lipophilicity, improving membrane permeability compared to non-aromatic analogs. This is critical for bioavailability in pharmacological studies. Substituents on the benzodioxol ring (e.g., halogens) further modulate electronic effects and binding affinity .

Q. What safety precautions are essential when handling this compound?

- Use PPE (gloves, goggles) due to potential irritancy of ester and ketone groups.

- Avoid exposure to strong acids/bases, which may hydrolyze the ester moiety .

- Store in inert atmospheres (argon) to prevent degradation .

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity studies?

- Comparative Assays : Test the compound alongside analogs (e.g., 4-fluoro or 4-chloro derivatives) to isolate substituent effects .

- Dose-Response Curves : Establish EC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .

- Mechanistic Studies : Use fluorescence quenching or SPR to validate target binding versus non-specific interactions .

Q. What strategies improve yield in large-scale synthesis?

Q. How do computational methods aid in predicting reactivity or bioactivity?

- DFT Calculations : Model transition states for nucleophilic attacks on the oxoacetate group, guiding catalyst selection .

- Molecular Docking : Predict interactions with biological targets (e.g., cyclooxygenase-2) using benzodioxol as a pharmacophore .

- QSAR Models : Correlate substituent electronegativity (e.g., fluorine vs. methyl) with antimicrobial potency .

Q. What analytical methods resolve structural ambiguities in derivatives?

- 2D NMR (COSY, HSQC) : Assign coupling patterns in complex benzodioxol-containing analogs .

- X-ray Photoelectron Spectroscopy (XPS) : Identify oxidation states of heteroatoms (e.g., sulfur in thiazole derivatives) .

- Chromatography-Mass Spec Coupling : UPLC-MS/MS detects trace impurities (<0.1%) in reaction mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.